molecular formula C12H11N3O2 B5277254 2-methyl-N'-(4-pyridinylmethylene)-3-furohydrazide

2-methyl-N'-(4-pyridinylmethylene)-3-furohydrazide

Cat. No.: B5277254
M. Wt: 229.23 g/mol
InChI Key: NZHWFDFXQJGQPL-RIYZIHGNSA-N
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Description

2-methyl-N'-(4-pyridinylmethylene)-3-furohydrazide is a carbohydrazide derivative characterized by a furan ring substituted at the 3-position with a methyl group and a hydrazide moiety linked to a 4-pyridinylmethylene group. Its structure combines the electron-rich furan ring with the hydrogen-bonding capacity of the pyridine moiety, making it a candidate for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-methyl-N-[(E)-pyridin-4-ylmethylideneamino]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-9-11(4-7-17-9)12(16)15-14-8-10-2-5-13-6-3-10/h2-8H,1H3,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHWFDFXQJGQPL-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide

  • Structure : Differs by the substitution of the 4-pyridinylmethylene group with a phenylethylidene moiety.
  • Physicochemical Properties : Molecular weight = 242.28; Physical state = dry powder .
  • The absence of the pyridine’s nitrogen atom may limit hydrogen-bonding interactions in biological systems.
  • Synthesis : Prepared via condensation of furan-3-carbohydrazide with phenylethylidene derivatives.

1,2-bis(propylsulfonyl)-N'-(4-pyridinylmethylene)-3-indolizinecarbohydrazide

  • Structure : Features an indolizine core with sulfonyl groups and the same 4-pyridinylmethylene hydrazide substituent.
  • Physicochemical Properties : Molecular formula = C21H24N4O5S2; Molecular weight = 476.57 .
  • The indolizine ring system adds steric bulk, which may hinder binding to compact active sites compared to the simpler furan ring in the target compound.

N'-[Quinazolin-4(3H)-ylidene]-3-furohydrazide

  • Structure: Substitutes the pyridinyl group with a quinazolinone ring.
  • Synthesis & Properties : Yield = 75%; Melting point = 214–218°C. Spectral data (¹H-NMR, LC-MS) confirm the hydrazide linkage .
  • Key Differences: The quinazolinone moiety provides additional hydrogen-bonding sites (e.g., carbonyl groups) and aromaticity, which could enhance binding affinity to kinase enzymes or DNA targets.

2-methyl-N'-(2-methylbenzoyl)-3-furohydrazide

  • Structure : Replaces the pyridinylmethylene group with a 2-methylbenzoyl substituent.
  • Physicochemical Properties : Molecular formula = C14H14N2O3; Molecular weight = 258.27 .
  • The methyl group on the benzene ring may sterically hinder interactions with planar binding pockets.

Solubility and Stability

  • The pyridinylmethylene group in the target compound enhances polarity compared to purely aromatic substituents (e.g., benzoyl or phenyl groups), suggesting moderate solubility in polar aprotic solvents .
  • Sulfonyl-containing analogs (e.g., 1,2-bis(propylsulfonyl)-derivative) exhibit higher stability under oxidative conditions due to strong electron-withdrawing effects .

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